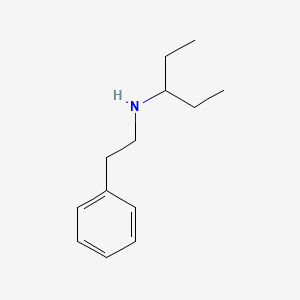

(1-Ethylpropyl)(2-phenylethyl)amine

Overview

Description

(1-Ethylpropyl)(2-phenylethyl)amine is a versatile chemical compound with a unique structure that enables its use in various scientific research areas. This compound is particularly notable for its applications in drug synthesis, organic chemistry studies, and as a catalyst in numerous reactions.

Mechanism of Action

Target of Action

The primary targets of (1-Ethylpropyl)(2-phenylethyl)amine, a derivative of phenethylamine , are likely to be similar to those of phenethylamines. Phenethylamines primarily target the human trace amine-associated receptor 1 (hTAAR1) and various enzymes such as monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) .

Mode of Action

This compound interacts with its targets by binding to the hTAAR1 receptor and inhibiting enzymes like MAO-B and ALDH . This interaction can lead to changes in neurotransmission, particularly monoamine neurotransmission .

Biochemical Pathways

The affected biochemical pathways of this compound are likely to be similar to those of phenethylamines. Phenethylamines are known to affect the biosynthesis of biogenic amines, which are formed by the decarboxylation of amino acids or amination and transamination of aldehydes and ketones .

Pharmacokinetics

Phenethylamines, which this compound is a derivative of, are primarily metabolized by mao-b and aldh . These enzymes convert phenethylamine into phenylacetic acid in the small intestine .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of phenethylamines. Phenethylamines act as central nervous system stimulants in humans . They regulate monoamine neurotransmission by binding to hTAAR1 and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Biochemical Analysis

Biochemical Properties

(1-Ethylpropyl)(2-phenylethyl)amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters and trace amines . The interaction with MAO-B suggests that this compound may influence the levels of neurotransmitters in the brain, thereby affecting various physiological processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by regulating monoamine neurotransmission, binding to trace amine-associated receptor 1 (TAAR1), and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These interactions impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an agonist for human trace amine-associated receptor 1 (hTAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), thereby regulating monoamine neurotransmission . Additionally, it induces acetylcholine release via a glutamate-mediated mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that phenethylamine, a related compound, has a short half-life and is rapidly metabolized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) in the small intestine . This rapid metabolism suggests that this compound may also have a short duration of action in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can lead to significant changes in physiological processes. High doses of phenethylamine, a structurally similar compound, have been associated with increased risk of hypotension, sedation, and respiratory depression . These findings suggest that this compound may exhibit similar dose-dependent effects in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) . These enzymes play a crucial role in the degradation of the compound, leading to the formation of metabolites that are excreted from the body. The involvement of these metabolic pathways suggests that this compound may influence metabolic flux and metabolite levels in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It is known to interact with vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the transport of monoamines into synaptic vesicles . This interaction affects the localization and accumulation of the compound within cells, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with biomolecules. It is likely to be localized in regions where monoamine neurotransmission occurs, such as synaptic vesicles and neuronal terminals . The targeting signals and post-translational modifications that direct the compound to specific compartments or organelles are essential for its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (1-Ethylpropyl)(2-phenylethyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . Another method is the Leuckart reaction, which is a reductive amination process involving aldehydes and ketones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Leuckart reaction is particularly favored due to its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: (1-Ethylpropyl)(2-phenylethyl)amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include halogenoalkanes, ammonia, aldehydes, and ketones. The reaction conditions vary depending on the desired product but often involve heating and the use of catalysts .

Major Products Formed: The major products formed from these reactions include secondary and tertiary amines, as well as quaternary ammonium salts. These products are valuable intermediates in the synthesis of more complex compounds .

Scientific Research Applications

(1-Ethylpropyl)(2-phenylethyl)amine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a precursor for various pharmaceuticals and therapeutic agents. Additionally, it is employed as a catalyst in industrial processes, enhancing the efficiency of chemical reactions.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (1-Ethylpropyl)(2-phenylethyl)amine include other phenethylamines, such as dopamine, norepinephrine, and epinephrine. These compounds share a common structural motif and exhibit similar biological activities .

Uniqueness: What sets this compound apart from these similar compounds is its unique combination of the 1-ethylpropyl and 2-phenylethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name |

N-(2-phenylethyl)pentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-13(4-2)14-11-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDCELUOAPMLAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500683 | |

| Record name | N-(2-Phenylethyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71797-47-2 | |

| Record name | N-(2-Phenylethyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B1281462.png)

acetic acid](/img/structure/B1281463.png)